molecular formula C17H16N2O3 B11176656 4-(acetylamino)-N-(4-acetylphenyl)benzamide

4-(acetylamino)-N-(4-acetylphenyl)benzamide

Cat. No.: B11176656
M. Wt: 296.32 g/mol
InChI Key: IEEDYDLDVYEQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(acetylamino)-N-(4-acetylphenyl)benzamide is an organic compound with a complex structure that includes acetylamino and acetylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-N-(4-acetylphenyl)benzamide typically involves the acetylation of aniline derivatives. One common method is the reaction of 4-acetylaniline with acetic anhydride under acidic conditions to form the desired compound. The reaction is usually carried out at elevated temperatures to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-N-(4-acetylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

4-(acetylamino)-N-(4-acetylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-(4-acetylphenyl)benzamide involves its interaction with specific molecular targets. The acetyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-acetylaniline: Shares the acetyl group but lacks the additional acetylamino group.

    4-acetylphenyl acetate: Contains an acetylphenyl group but differs in its ester linkage.

Uniqueness

4-(acetylamino)-N-(4-acetylphenyl)benzamide is unique due to its dual acetyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

4-acetamido-N-(4-acetylphenyl)benzamide

InChI

InChI=1S/C17H16N2O3/c1-11(20)13-3-7-16(8-4-13)19-17(22)14-5-9-15(10-6-14)18-12(2)21/h3-10H,1-2H3,(H,18,21)(H,19,22)

InChI Key

IEEDYDLDVYEQLO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.